molecular formula C9H7Br3O2 B13734797 Benzyl tribromoacetate CAS No. 32919-04-3

Benzyl tribromoacetate

Cat. No.: B13734797
CAS No.: 32919-04-3
M. Wt: 386.86 g/mol
InChI Key: JYMUNLHUZAPKLC-UHFFFAOYSA-N
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Description

Benzyl tribromoacetate (C₉H₇Br₃O₂) is an ester derived from tribromoacetic acid (CBr₃COOH) and benzyl alcohol (C₆H₅CH₂OH). The substitution of three bromine atoms on the acetate group distinguishes it from other halogenated benzyl esters. Bromine’s high atomic mass (79.9 g/mol) contributes to a molecular weight of approximately 387 g/mol for this compound, significantly heavier than its trifluoro counterpart (204.15 g/mol) .

Properties

CAS No.

32919-04-3

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

benzyl 2,2,2-tribromoacetate

InChI

InChI=1S/C9H7Br3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

JYMUNLHUZAPKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl tribromoacetate can be synthesized through the bromination of benzyl acetate. The process involves the reaction of benzyl acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective formation of the tribromo compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .

Mechanism of Action

The mechanism of action of benzyl tribromoacetate involves its reactivity with nucleophiles. The presence of three bromine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles to form substitution products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Benzyl Trifluoroacetate

  • Molecular Structure : Both compounds share a benzyl ester backbone but differ in halogen substitution (Br vs. F).
  • Physical Properties: Molecular weight: 387 g/mol (tribromo) vs. 204.15 g/mol (trifluoro) .
  • Chemical Reactivity :
    • Trifluoroacetates are prone to hydrolysis due to the strong electron-withdrawing effect of fluorine, making them useful as protecting groups in peptide synthesis. Tribromoacetates may exhibit slower hydrolysis due to bromine’s lower electronegativity but larger atomic size .
  • Applications : Benzyl trifluoroacetate is widely used in organic synthesis, whereas tribromoacetates may find niche roles in flame retardants or heavy-atom derivatives for crystallography.

Methyl Tribromoacetate

  • Molecular Structure : Both are tribromoacetate esters but differ in the alcohol moiety (benzyl vs. methyl).
  • Physical Properties :
    • Methyl tribromoacetate (C₃H₃Br₃O₂) has a lower molecular weight (~304 g/mol) compared to the benzyl derivative, leading to differences in volatility and boiling points .
  • Applications : Methyl esters are typically more volatile, suited for gas chromatography or as reactive intermediates. Benzyl esters, with their aromatic group, are often used in controlled-release reactions or polymer chemistry.

Other Benzoate Esters

lists esters like phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3), which are simpler aromatic esters. Unlike benzyl tribromoacetate, these lack halogen substituents, resulting in lower molecular weights and distinct reactivity. For example, phenyl benzoate undergoes Fries rearrangement under acidic conditions, a reaction less likely in heavily halogenated esters due to steric and electronic effects .

Toxicity and Environmental Impact

  • Benzyl Alcohol Metabolites : Benzyl alcohol, a hydrolysis product of this compound, is metabolized to hippuric acid in humans but exhibits neurotoxic and respiratory effects at high doses .
  • Tribromoacetic Acid: A known disinfection byproduct, tribromoacetic acid is associated with liver and kidney toxicity in rodents. Its ester form may reduce acute toxicity but poses environmental persistence concerns due to bromine’s stability .

Data Tables

Table 1: Molecular Comparison of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituents
This compound C₉H₇Br₃O₂ ~387 Br (3)
Benzyl trifluoroacetate C₉H₇F₃O₂ 204.15 F (3)
Methyl tribromoacetate C₃H₃Br₃O₂ ~304 Br (3)

Table 2: Key Reactivity Differences

Property This compound Benzyl Trifluoroacetate
Hydrolysis Rate Slower (bulky Br) Faster (electron-withdrawing F)
Thermal Stability Higher (Br stability) Lower (F volatility)
Applications Flame retardants, crystallography Peptide synthesis

Q & A

Q. What are the common synthetic routes for benzyl tribromoacetate, and what methodological considerations are critical for optimizing yield and purity?

this compound is typically synthesized via bromination of benzyl acetate derivatives. A key method involves using tribromoacetylating agents like ethyl tribromoacetate (Br₃CCO₂Et) or hexabromoacetone (Br₃CCOCBr₃), which act as milder bromination reagents compared to toxic HBr gas . Critical parameters include stoichiometric control of the brominating agent, reaction temperature (optimized between 0–25°C to avoid side reactions), and solvent selection (e.g., dichloromethane or THF for solubility). Post-synthesis purification often employs column chromatography or recrystallization, with purity validated via GC (>92% as per industrial standards) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how do researchers validate purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for structural confirmation, identifying key functional groups like the tribromoacetate ester (C=O stretch at ~1740 cm⁻¹) . Gas Chromatography (GC) with flame ionization detection is standard for purity validation, as noted in commercial specifications (>92.0% purity) . For advanced validation, High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography (if crystalline) can resolve ambiguities in molecular structure .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of this compound in bromination reactions, and what contradictions exist in reported data?

Studies highlight discrepancies in bromination efficiency depending on solvent polarity and catalyst presence. For example, ethyl tribromoacetate achieves >90% yield in non-polar solvents like hexane but shows reduced activity in polar aprotic solvents like DMF . Contradictions arise in catalytic applications: some reports suggest cerium-based catalysts (e.g., ammonium cerium phosphate) enhance reaction rates, while others note catalyst deactivation due to bromide accumulation . Methodologically, researchers should employ Design of Experiments (DoE) to isolate variables like solvent polarity, temperature, and catalyst loading .

Q. What role do catalysts play in the synthesis of this compound derivatives, and how can researchers design experiments to evaluate catalytic performance?

Catalysts such as sulfuric acid or cerium phosphate (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) are used to accelerate esterification or bromination steps . To evaluate performance, researchers should:

  • Vary catalyst loading (e.g., 0.1–5 mol%) and monitor reaction kinetics via in-situ FTIR or GC.
  • Conduct control experiments without catalysts to establish baseline yields.
  • Use surface characterization (e.g., XRD, BET analysis) to correlate catalyst structure with activity .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across different studies?

Discrepancies in NMR or IR data often stem from solvent effects, impurities, or polymorphic forms. To address this:

  • Cross-reference data with NIST Standard Reference Database 69, which provides validated spectra for benzyl 2-bromoacetate (a structurally related compound) .
  • Reproduce experiments under standardized conditions (e.g., deuterated chloroform for NMR).
  • Perform computational modeling (DFT) to predict vibrational frequencies and compare with experimental IR data .

Methodological Notes

  • Experimental Design : Use uniform experimental design (UED) to optimize multi-variable systems, as demonstrated in benzyl acetate synthesis studies .
  • Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to differentiate experimental noise from systematic errors in yield or purity data .
  • Safety Considerations : this compound derivatives are often flammable solids (FS); handle under inert atmosphere and store at ≤4°C .

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